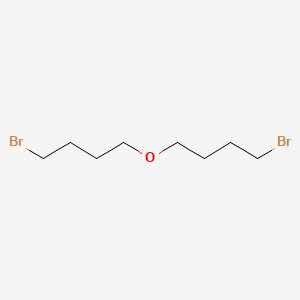

1-Bromo-4-(4-bromobutoxy)butane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated butane derivatives can be inferred from the papers discussing similar compounds. For instance, the paper on the synthesis of pyrano[4,3-b]pyran derivatives using a Brønsted acid catalyst suggests that brominated butane derivatives can be synthesized under solvent-free conditions, which may be applicable to the synthesis of 1-Bromo-4-(4-bromobutoxy)butane . Additionally, the use of a recyclable ionic liquid reagent for selective bromination of substrates indicates that such reagents could potentially be used for the synthesis of 1-Bromo-4-(4-bromobutoxy)butane .

Molecular Structure Analysis

The molecular structure of brominated butane derivatives can be complex. The paper on the crystal structure of 1,4-Bis(p-bromophenoxy) butane provides detailed information on the conformation of the methylene chain in a related compound, which could be similar to the structure of 1-Bromo-4-(4-bromobutoxy)butane .

Chemical Reactions Analysis

The chemical reactions involving brominated butane derivatives can be diverse. The paper on the thermal chemistry of C4 hydrocarbons on Pt(111) surfaces discusses the mechanism for double-bond isomerization, which could be relevant to the chemical reactions of 1-Bromo-4-(4-bromobutoxy)butane . Additionally, the paper on the stereospecific hydroxylation of butane by methane monooxygenase suggests that brominated butane derivatives could undergo specific hydroxylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-(4-bromobutoxy)butane can be deduced from the properties of related compounds. The paper on the adverse events associated with the use of 1,4-butanediol, a related compound, provides insights into the toxic effects and health risks of such compounds . The continuous-flow synthesis of 1-bromobutane from 1-butanol indicates that brominated butane derivatives can be synthesized with high selectivity and yield, which may reflect on the physical properties of 1-Bromo-4-(4-bromobutoxy)butane .

科学的研究の応用

Thermal Chemistry on Metal Surfaces : Studies have investigated the thermal chemistry of C4 hydrocarbons, including 1-Bromo-4-(4-bromobutoxy)butane, on metal surfaces like Pt(111). This research is crucial for understanding reaction mechanisms like hydrogenation and isomerization on metal surfaces (Lee & Zaera, 2005).

Synthesis of Chemical Compounds : There's significant work in synthesizing new compounds using 1-Bromo-4-(4-bromobutoxy)butane. For instance, research has been conducted on the one-pot synthesis of 4-bromobutyl acetate, exploring various synthesis conditions and yields (Heng, 2008).

Biosynthetic Pathways : The compound has been referenced in the context of designing biosynthetic pathways for chemicals like 1,2,4-butanetriol from glucose, showing its relevance in biotechnological applications (Li et al., 2014).

Ionic Liquid Synthesis : Research has been done on using 1-Bromo-4-(4-bromobutoxy)butane for synthesizing ionic liquids, which are important in green chemistry for their potential as recyclable catalysts and solvents (Nikpassand et al., 2017).

Catalysis : The compound is mentioned in studies exploring novel catalysts for organic reactions, such as the synthesis of pyrano[4,3-b]pyran derivatives (Khaligh, 2015).

Antimicrobial Applications : It's also been used in the synthesis of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives with potential antimicrobial activities (Fadda et al., 2016).

Surface Chemistry and Enantioselectivity : Studies on enantioselective surface chemistry involving chiral alkyl bromides, including 1-Bromo-4-(4-bromobutoxy)butane, highlight its relevance in understanding surface reactions and chiral selectivity (Rampulla & Gellman, 2006).

特性

IUPAC Name |

1-bromo-4-(4-bromobutoxy)butane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Br2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNORPXRNJKRRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)COCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222691 |

Source

|

| Record name | Butane, 1,1'-oxybis(4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(4-bromobutoxy)butane | |

CAS RN |

7239-41-0 |

Source

|

| Record name | Butane, 1,1'-oxybis(4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1'-oxybis(4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。